![molecular formula C17H18BrNO2 B4076120 N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide](/img/structure/B4076120.png)
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide, also known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in conditions such as osteoarthritis and rheumatoid arthritis. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation. In
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, as well as in clinical trials in humans. This compound has also been studied for its potential use in the treatment of ocular inflammation and pain.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have a protective effect on cartilage in animal models of arthritis.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation and pain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound on cartilage and other tissues. Additionally, there is interest in using this compound in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Finally, there is interest in studying the role of this compound in the treatment of ocular inflammation and pain.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNOIAPVQQAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Br)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.